- Stereoselective routes to E and Z straight-chain primary allylic amines, Synthetic Communications, 1998, 28(7), 1201-1214
Cas no 928-95-0 ((E)-Hex-2-en-1-ol)
(E)-Hex-2-en-1-ol structure
Product Name:(E)-Hex-2-en-1-ol
CAS番号:928-95-0
MF:C6H12O
メガワット:100.158882141113
MDL:MFCD00063209
CID:40270
PubChem ID:5318042
Update Time:2024-03-01
(E)-Hex-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- trans-2-hexen-1-ol
- HEXEN-1-OL,TRANS-2-(AS)
- (E)-2-Hexen-1-ol
- trans-2-Hexen-1-yl Alcohol
- trans-1-Hydroxy-2-hexene
- trans-2-Hexenol
- (E)-Hex-2-en-1-ol
- 2-Hexenol
- 2-HEXEN-1-OL
- 2-Hexen-1-ol, (2E)-
- 3-Propylallyl alcohol
- (E)-2-HEXENOL
- 2-Hexen-1-ol, (E)-
- trans-Hex-2-en-1-ol
- 2-Hexen-1-ol, trans-
- Hex-2-en-1-ol
- 2E-hexenol
- trans-2-Hexenol (natural)
- 2-Hexen-1-ol (natural)
- 2-hexenyl alcohol
- FEMA No. 2562
- 2-(E)-hexenol
- (2E)-2-Hexen-1-ol
- ZCHHRLHTBGRGOT
- (2E)-2-Hexen-1-ol (ACI)
- 2-Hexen-1-ol, (E)- (8CI)
- 2-Hexen-1-ol, trans- (7CI)
- (E)-2-Hexene-1-ol
- 1-Hydroxy-2-trans-hexene
- n-Hex-trans-2-en-1-ol
- trans-2-Hexene-1-ol
- trans-4-Ethyl-2-buten-1-ol
-
- MDL: MFCD00063209
- インチ: 1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+
- InChIKey: ZCHHRLHTBGRGOT-SNAWJCMRSA-N
- ほほえんだ: C(=C/CO)\CCC
- BRN: 1719709
計算された属性
- せいみつぶんしりょう: 100.088815
- どういたいしつりょう: 100.088815
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 48.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: ほぼ無色の液体
- 密度みつど: 0.849 g/mL at 25 °C(lit.)
- ゆうかいてん: 54.63°C
- ふってん: 158-160 °C(lit.)
- フラッシュポイント: 華氏温度:129.2°f
摂氏度:54°c - 屈折率: n20/D 1.438(lit.)
- すいようせい: びようようせい
- あんていせい: Stable. Flammable. Incompatible with strong oxidizing agents, strong acids.
- PSA: 20.23000
- LogP: 1.33500
- FEMA: 2562
- ようかいせい: エタノール、プロピレングリコール及びほとんどの不揮発性油に溶けやすく、水に溶けやすい。
(E)-Hex-2-en-1-ol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN 1993C 3 / PGIII
- WGKドイツ:2
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: 26-36
- RTECS番号:MP8390000
-
危険物標識:
- 危険レベル:3
- 包装グループ:III
- TSCA:Yes
- ちょぞうじょうけん:2-8°C
(E)-Hex-2-en-1-ol 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0346-250G |
trans-2-Hexen-1-ol |
928-95-0 | >95.0%(GC) | 250g |
¥1385.00 | 2024-04-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T17000-25g |
(E)-Hex-2-en-1-ol |
928-95-0 | 95% | 25g |
¥30.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T17000-100g |
(E)-Hex-2-en-1-ol |
928-95-0 | 95% | 100g |
¥102.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T17000-500g |
(E)-Hex-2-en-1-ol |
928-95-0 | 95% | 500g |
¥463.0 | 2023-09-06 | |
| abcr | AB117033-25 g |
trans-2-Hexen-1-ol, 97%; . |
928-95-0 | 97% | 25g |
€69.90 | 2023-05-10 | |
| abcr | AB117033-100 g |
trans-2-Hexen-1-ol, 97%; . |
928-95-0 | 97% | 100g |
€117.40 | 2023-05-10 | |
| abcr | AB117033-500 g |
trans-2-Hexen-1-ol, 97%; . |
928-95-0 | 97% | 500g |
€450.00 | 2023-05-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003845-100ml |
(E)-Hex-2-en-1-ol |
928-95-0 | 97% | 100ml |
¥239 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003845-25ml |
(E)-Hex-2-en-1-ol |
928-95-0 | 97% | 25ml |
¥101 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003845-500ml |
(E)-Hex-2-en-1-ol |
928-95-0 | 97% | 500ml |
¥1016 | 2024-05-20 |
(E)-Hex-2-en-1-ol 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: 2-Methyltetrahydrofuran ; 5 min, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
- Eco-friendly stereoselective reduction of α,β-unsaturated carbonyl compounds by Er(OTf)3/NaBH4 in 2-MeTHF, Tetrahedron, 2015, 71(7), 1132-1135
合成方法 3
はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Methanol ; 1 h, rt
1.2 Reagents: Triethylamine ; neutralized, rt
1.2 Reagents: Triethylamine ; neutralized, rt
リファレンス
- Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl Ethers, Synthesis, 2019, 51(4), 944-952
合成方法 4
はんのうじょうけん
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Methanol ; 10 min, rt
1.2 Reagents: Sodium borohydride ; 30 min, rt
1.2 Reagents: Sodium borohydride ; 30 min, rt
リファレンス
- Direct reductive amination and selective 1,2-reduction of α,β-unsaturated aldehydes and ketones by NaBH4 using H3PW12O40 as catalyst, Tetrahedron Letters, 2007, 48(7), 1135-1138
合成方法 5
はんのうじょうけん
1.1 Reagents: Isopropanol Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Isopropanol
リファレンス
- Meerwein-Ponndorf-Verley-type reduction of dicarbonyl compounds to hydroxy carbonyl compounds and α,β-unsaturated carbonyl compounds to allylic alcohols catalyzed by zirconocene and hafnocene complexes, Journal of Organic Chemistry, 1988, 53(16), 3752-7
合成方法 6
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt
リファレンス
- Asymmetric synthesis of chiral flavors 3-mercapto hexanol and its acetate, Shipin Gongye Keji, 2009, 30(12), 319-322
合成方法 7
はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: tert-Butylamine borane
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: tert-Butylamine borane
1.4 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Convenient one-pot conversion of acetals into alcohols, Synlett, 1999, (1), 59-60
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Iridium , Rhenium Solvents: Water ; 4 h, 0.8 MPa, 30 °C
リファレンス
- Preparation of unsaturated alcohols by reduction of unsaturated carbonyl compounds and metal catalysts therefor, Japan, , ,
合成方法 9
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Benzene ; 10 min, -78 °C; 30 min, -78 °C; 1 h, -78 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Pyridine, hydrofluoride (1:1) ; 30 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Benzene ; 10 min, -78 °C; 30 min, -78 °C; 1 h, -78 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Pyridine, hydrofluoride (1:1) ; 30 min, 0 °C; 0 °C → rt; 1 h, rt
リファレンス
- Efficient and Stereoselective Synthesis of Allylic Ethers and Alcohols, Organic Letters, 2006, 8(26), 5983-5986
合成方法 10
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 0 °C; 1 h
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 2 h, rt
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 2 h, rt
リファレンス
- Regio- and diastereoselective Pd-catalyzed aminochlorocyclization of allylic carbamates: scope, derivatization, and mechanism, Organic & Biomolecular Chemistry, 2021, 19(25), 5595-5606
合成方法 11
はんのうじょうけん
1.1 Reagents: (OC-6-22)-[1,4-Diazabicyclo[2.2.2]octane-κN1,κN4]bis[tetrahydroborato(1-)-κH,κH′… Solvents: Tetrahydrofuran
1.2 Reagents: Methanol
1.2 Reagents: Methanol
リファレンス
- Modified borohydride agents, (1,4-diazabicyclo[2.2.2]octane)(tetrahydroborato)zinc complex [Zn(BH4)2(dabco)]. A new ligand metal borohydride as a stable, efficient, and versatile reducing agent, Bulletin of the Chemical Society of Japan, 1997, 70(1), 155-167
合成方法 12
はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Cobalt, [2,6-bis[1-[[3-(diphenylphosphino-κP)propyl]imino-κN]ethyl]phenyl-κC]-, … ; 2 min, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 25 °C
リファレンス
- An aryl diimine cobalt(I) catalyst for carbonyl hydrosilylation, Chemical Communications (Cambridge, 2022, 58(77), 10793-10796
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate , Triphenylphosphine Solvents: Water ; 12 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 2 h, -78 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 2 h, -78 °C
リファレンス
- Copper-Catalyzed Azide-Ynamide Cyclization to Generate α-Imino Copper Carbenes: Divergent and Enantioselective Access to Polycyclic N-Heterocycles, Angewandte Chemie, 2020, 59(41), 17984-17990
合成方法 14
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; rt → 5 °C
1.2 Reagents: Vitride Solvents: Toluene ; 0 - 20 °C; 5 h, 20 °C → 25 °C; 25 °C → 10 °C
1.3 Reagents: Water ; 0 - 15 °C
1.2 Reagents: Vitride Solvents: Toluene ; 0 - 20 °C; 5 h, 20 °C → 25 °C; 25 °C → 10 °C
1.3 Reagents: Water ; 0 - 15 °C
リファレンス
- Process for preparation of α-amino-β-hydroxycarbonyl compounds, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Catalysts: Zinc 2-ethylhexanoate , Sodium borohydride Solvents: Diisopropyl ether
1.2 Reagents: Poly(methylhydrosiloxane)
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Poly(methylhydrosiloxane)
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Selective Reduction of Carbonyl Compounds by Polymethylhydrosiloxane in the Presence of Metal Hydride Catalysts, Journal of Organic Chemistry, 1999, 64(7), 2582-2589
合成方法 16
はんのうじょうけん
1.1 Reagents: Isopropanol Catalysts: Zirconium hydroxide (Zr(OH)2)
リファレンス
- The catalytic reduction of aldehydes and ketones with 2-propanol over hydrous zirconium oxide, Bulletin of the Chemical Society of Japan, 1988, 61(9), 3283-8
合成方法 17
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 1.5 h, rt
リファレンス
- Preparation of optically active flavors 3-(methylthio)hexanol and its acetate, Jingxi Huagong, 2010, 27(4), 369-373
合成方法 18
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Methanol ; rt
1.2 Reagents: Methanol ; rt
リファレンス
- First synthesis of 3-S-glutathionylhexanal-d8 and its bisulfite adduct, Tetrahedron Letters, 2020, 61(28),
合成方法 19
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; < 20 °C; 3 h, 55 °C
リファレンス
- Preparation of trans-2-hexenol and trans-2-hexenoic acid, China, , ,
合成方法 20
はんのうじょうけん
1.1 Solvents: Benzene , Water
リファレンス
- New four-carbon-atom homologation involving the free-radical chain reaction of 1,3-butadiene monoxide with organoboranes. Synthesis of 4-alkyl-2-buten-1-ols from olefins via hydroboration, Journal of the American Chemical Society, 1971, 93(11), 2792-3
(E)-Hex-2-en-1-ol Raw materials
- (2E)-2-Hexenoic Acid Ethyl Ester
- trans-2-Hexenal diethyl acetal
- Silane, (1,1-dimethylethyl)[(2E)-2-hexenyloxy]dimethyl-
- Butadiene monoxide
- Ethyl bromoacetate
- 2-Hexyn-1-ol
- 1H-Tetrazole,5-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]sulfonyl]-1-phenyl-
(E)-Hex-2-en-1-ol Preparation Products
(E)-Hex-2-en-1-ol サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:928-95-0)(E)-Hex-2-en-1-ol
注文番号:A932543
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:08
価格 ($):275.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:928-95-0)反式-2-己烯醇
注文番号:LE2474151;LE15789
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:40
価格 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:928-95-0)trans-2-Hexen-1-ol
注文番号:sfd14642
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:36
価格 ($):discuss personally
Email:sales2@senfeida.com
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:928-95-0)
注文番号:SFD596
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:01
価格 ($):
Email:sales1@senfeida.com
Zibo Yurui Biotechnology
ゴールドメンバー
(CAS:928-95-0)trans-2-Hexen-1-ol
注文番号:LE067
在庫ステータス:in Stock
はかる:10G;1KG
清らかである:99%
最終更新された価格情報:Monday, 1 June 2026 10:43
価格 ($):inquiry
Email:zhang@yuruibiotech.com
(E)-Hex-2-en-1-ol 関連文献
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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- 2305-21-7(2-Hexen-1-ol)